molecular formula C8H12N2O2 B7942619 2-Butyl-6-hydroxypyrimidin-4(1H)-one CAS No. 60185-67-3

2-Butyl-6-hydroxypyrimidin-4(1H)-one

Cat. No.: B7942619
CAS No.: 60185-67-3
M. Wt: 168.19 g/mol
InChI Key: BAUUROUSCANZPQ-UHFFFAOYSA-N
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Description

2-Butyl-6-hydroxypyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-6-hydroxypyrimidin-4(1H)-one typically involves the condensation of butylamine with a suitable pyrimidine precursor under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Common industrial methods include catalytic hydrogenation and solvent extraction.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-6-hydroxypyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butylpyrimidinone derivatives, while reduction could produce butylpyrimidinol compounds.

Scientific Research Applications

2-Butyl-6-hydroxypyrimidin-4(1H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its role in drug development and therapeutic applications.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Butyl-6-hydroxypyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways. The exact mechanism depends on the compound’s structure and the biological system in which it is studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-4-hydroxypyrimidin-6(1H)-one
  • 2-Butyl-5-hydroxypyrimidin-4(1H)-one
  • 2-Butyl-6-methylpyrimidin-4(1H)-one

Uniqueness

2-Butyl-6-hydroxypyrimidin-4(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.

Biological Activity

2-Butyl-6-hydroxypyrimidin-4(1H)-one (CAS No. 60185-67-3) is a pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is being investigated for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C8_{8}H10_{10}N2_{2}O

Molecular Weight: 166.18 g/mol

Structure:
The compound features a hydroxypyrimidine core, which is critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies, it has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism underlying this activity may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can suppress nitric oxide (NO) production in immune cells, indicating anti-inflammatory properties. The inhibition of NO production is significant as excessive NO is associated with various inflammatory diseases. The effective concentration (IC50_{50}) for this suppression was reported to be in the low micromolar range, showcasing its potency .

Antioxidant Properties

Additionally, this compound has shown antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its therapeutic potential in conditions where oxidative damage is a concern, such as neurodegenerative diseases .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Nitric Oxide Synthase Inhibition: The compound inhibits nitric oxide synthase, leading to reduced NO production and subsequent anti-inflammatory effects.
  • Antimicrobial Mechanisms: It may disrupt bacterial cell membranes or inhibit key enzymes involved in cellular metabolism.

Research Findings and Case Studies

StudyFindings
Sung et al. (1994)Demonstrated inhibition of NO production in chicken macrophages using related pyrimidine compounds .
Recent In Vitro StudiesShowed effective antimicrobial activity against Gram-positive and Gram-negative bacteria; specific mechanisms remain under investigation.
Antioxidant StudiesReported protective effects on neuronal cells subjected to oxidative stress, suggesting potential applications in neuroprotection .

Properties

IUPAC Name

2-butyl-4-hydroxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-2-3-4-6-9-7(11)5-8(12)10-6/h5H,2-4H2,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUUROUSCANZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=CC(=O)N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00483990
Record name 2-butyl-4-hydroxy-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60185-67-3
Record name 2-butyl-4-hydroxy-1H-pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00483990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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